![molecular formula C19H18N4O2 B2850558 2-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1021137-47-2](/img/structure/B2850558.png)
2-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide
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Description
2-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Antimicrobial and Antifungal Activity
A variety of heterocyclic compounds, including thienopyrimidine and triazolopyridine derivatives, have been synthesized and evaluated for their antimicrobial activity. These compounds, developed through various synthetic pathways involving the interaction with heteroaromatic o-aminonitrile and other reagents, have shown pronounced antimicrobial properties. The development of these derivatives indicates the potential of 2-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide related compounds in contributing to the field of antimicrobial research, providing a basis for the development of new therapeutic agents against bacterial and fungal infections (Bhuiyan et al., 2006); (Flefel et al., 2018).
Anti-inflammatory and Analgesic Applications
The synthesis of heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon has led to the creation of compounds with significant anti-inflammatory activity. These synthesized compounds, including pyridines, pyrimidinones, and oxazinones, have been compared to standard drugs like Prednisolone®, showcasing their potential as anti-inflammatory agents. This research suggests the utility of such compounds in developing new treatments for inflammatory conditions, emphasizing the chemical versatility and therapeutic potential of 2-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide related structures (Amr et al., 2007).
Antiproliferative Activity
Research into the antiproliferative activity of 2-(([1,2,4]triazolo[4,3-b]-pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2Hbenzo[b][1,4]oxazine derivatives demonstrates the potential of these compounds in inhibiting the proliferation of endothelial and tumor cells. The shift from thrombin inhibitory and fibrinogen receptor antagonistic activities to antiproliferative effects in certain derivatives underscores the broad pharmacological applications of these compounds, including potential uses in cancer therapy (Ilić et al., 2011).
Antiviral Activity
A new route to the synthesis of benzamide-based 5-aminopyrazoles and their derivatives has shown remarkable antiavian influenza virus activity. This study highlights the synthesis of novel compounds with significant antiviral activities against the H5N1 strain of the influenza virus, offering a promising avenue for the development of antiviral therapeutics. The structural characterization and biological evaluation of these compounds confirm their potential in combating avian influenza, suggesting a new class of antiviral agents that could be crucial in managing influenza outbreaks (Hebishy et al., 2020).
properties
IUPAC Name |
2-methyl-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-14-4-2-3-5-16(14)19(25)21-12-13-23-18(24)7-6-17(22-23)15-8-10-20-11-9-15/h2-11H,12-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMRGIUFLRIRAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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